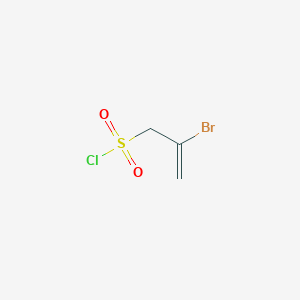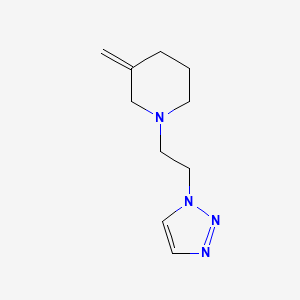
(1r,3s,5R,7S)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r,3s,5R,7S)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate is a synthetic compound that has gained attention due to its potential applications in scientific research. It is a derivative of adamantane, a bicyclic organic compound that has been used in the synthesis of antiviral drugs and other pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ((1r,3s,5R,7S)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate involves binding to the ATP-binding site of CK2, thereby inhibiting its activity. This results in downstream effects on cellular processes that are regulated by CK2.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (this compound)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate are still being studied. However, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting potential anti-cancer effects. It has also been shown to modulate the activity of other proteins, including the histone deacetylase HDAC6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ((1r,3s,5R,7S)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate is its specificity for CK2, which allows for targeted inhibition of this protein. However, its effects on other proteins and cellular processes are still being studied, which could limit its usefulness in certain experiments. Additionally, its synthetic nature could make it more difficult to produce on a large scale compared to naturally occurring compounds.
Direcciones Futuras
There are several potential future directions for research involving ((1r,3s,5R,7S)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to determine its efficacy and safety in animal and human models. Another potential direction is the development of analogs with improved specificity or potency for CK2 inhibition. Additionally, studies are needed to further elucidate its effects on other proteins and cellular processes.
Métodos De Síntesis
The synthesis of ((1r,3s,5R,7S)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate involves the reaction of adamantane-1-carboxylic acid with methyl chloroformate to form the corresponding methyl ester. This intermediate is then reacted with 1H-indole-2-carboxylic acid to form the final product. The reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane.
Aplicaciones Científicas De Investigación
((1r,3s,5R,7S)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate has potential applications in scientific research due to its ability to modulate the activity of certain proteins. Specifically, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes including cell proliferation and apoptosis. Inhibition of CK2 has been proposed as a potential therapeutic strategy for cancer and other diseases.
Propiedades
IUPAC Name |
methyl 3-(1H-indole-2-carbonylamino)adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-26-19(25)20-8-13-6-14(9-20)11-21(10-13,12-20)23-18(24)17-7-15-4-2-3-5-16(15)22-17/h2-5,7,13-14,22H,6,8-12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWBDTYTDYNWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2537171.png)

![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2537173.png)

![5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2537175.png)
![3-(3,5-dimethylphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537177.png)
![N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2537181.png)

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2537185.png)


![6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2537190.png)

![6-hydroxy-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2537193.png)